N-(4-bromo-2-methylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
Description
N-(4-bromo-2-methylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core linked to a sulfanyl-acetamide moiety. The 4-bromo-2-methylphenyl group at the acetamide nitrogen and the 4-methylphenyl substituent on the thienopyrimidine ring contribute to its structural uniqueness.
Properties
Molecular Formula |
C22H18BrN3OS2 |
|---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H18BrN3OS2/c1-13-3-5-15(6-4-13)17-10-28-21-20(17)22(25-12-24-21)29-11-19(27)26-18-8-7-16(23)9-14(18)2/h3-10,12H,11H2,1-2H3,(H,26,27) |
InChI Key |
ANMPYMWKEIKBLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=C(C=C(C=C4)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the 4-bromo-2-methylphenyl and 4-methylphenyl groups. Key reagents and conditions include:
Bromination: Introduction of the bromine atom using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Thieno[2,3-d]pyrimidine formation: Cyclization reactions involving thiourea and appropriate aldehydes or ketones.
Acetamide linkage: Formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the bromine atom to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Sulfoxides and sulfones: Products of oxidation reactions.
Hydrogenated derivatives: Products of reduction reactions.
Substituted derivatives: Products of nucleophilic substitution reactions.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: Investigation of its effects on cellular processes and pathways, potentially leading to new insights into disease mechanisms.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways involving:
Enzyme inhibition: Binding to the active site of enzymes, thereby blocking their activity.
Receptor modulation: Interaction with cell surface receptors, leading to changes in cellular signaling pathways.
DNA intercalation: Insertion between DNA base pairs, potentially affecting gene expression and replication.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thieno[2,3-d]pyrimidine Cores
A. N-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide (Compound 10, )
- Structure: Shares the thieno[2,3-d]pyrimidine core and 4-methylphenyl group but replaces the sulfanyl (-S-) linkage with an ether (-O-) bridge.
- Physical Properties : Melting point = 204–205°C; molecular weight = 376.0 g/mol.
B. N-(4-chlorophenyl)-2-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide ()
- Structure: Differs in the substituents on the phenyl rings (4-chlorophenyl vs. 4-bromo-2-methylphenyl) and the thienopyrimidine core (6-phenyl vs. 5-(4-methylphenyl)).
- The methyl group at the 2-position of the phenyl ring could influence steric hindrance .
Analogues with Modified Linkages and Cores
A. N-(2-Ethoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide ()
- Structure : Similar to the target compound but with an ethoxy group replacing the bromine and methyl on the phenyl ring.
- Implications : The ethoxy group may increase solubility but reduce electron-withdrawing effects, altering reactivity or bioactivity .
B. Hexahydrobenzothieno[2,3-d]pyrimidine Derivatives ()
- Structure: Feature saturated (hexahydro) benzothienopyrimidine cores instead of fully aromatic thienopyrimidines.
- Implications : Reduced aromaticity may decrease planarity and π-π stacking interactions, impacting DNA intercalation or enzyme binding .
Bioactivity Comparisons
- Enzyme Inhibition: Compounds in (e.g., 8t, 8u) with acetamide linkages and heterocyclic cores show activity against lipoxygenase (LOX), α-glucosidase, and butyrylcholinesterase (BChE).
- Anticancer Potential: Derivatives in with thienopyrimidine cores act as MCL-1/BCL-2 inhibitors. The target compound’s bromine substituent may enhance apoptosis-inducing effects via halogen bonding .
Comparative Data Table
Key Structural and Functional Insights
- Sulfanyl vs.
- Halogen Effects : Bromine in the target compound may offer stronger halogen bonding than chlorine (), improving target engagement in biological systems .
- Aromatic vs. Saturated Cores: Fully aromatic thienopyrimidine cores (target) favor planar interactions, while saturated analogs () may exhibit altered pharmacokinetics .
Biological Activity
N-(4-bromo-2-methylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound that belongs to the thieno[2,3-d]pyrimidine class. This compound is notable for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. The unique structural features of this compound, including the presence of bromine and methyl groups, enhance its reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 490.8 g/mol. Its structure includes multiple functional groups that contribute to its chemical behavior and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H15BrN3OS |
| Molecular Weight | 490.8 g/mol |
| Key Functional Groups | Thieno[2,3-d]pyrimidine, Sulfanyl, Acetamide |
Antimicrobial Properties
Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit significant antimicrobial activity. The presence of halogen atoms like bromine enhances their effectiveness against various pathogens. Studies have shown that this compound demonstrates potent activity against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have revealed that it can inhibit the growth of several cancer cell lines by inducing apoptosis and interfering with cell cycle progression. The mechanism of action appears to involve the inhibition of specific signaling pathways associated with tumor growth.
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes involved in cell proliferation and survival. Notably, it has been shown to inhibit the phosphorylation of key proteins involved in cancer cell signaling pathways.
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent cytotoxic effects.
- Animal Models : In vivo studies using murine models have shown that administration of this compound leads to a decrease in tumor size and weight compared to control groups. These findings suggest its potential as a therapeutic agent for cancer treatment.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| N-(4-bromophenyl)-2-{[5-(3-chloro-phenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide | Substituted phenyl rings | Different halogen substitution |
| N-(4-methylphenyl)-2-{[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide | Methyl vs. bromo substitution | Fluorine instead of chlorine |
| 5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(5H)-one | Lacks acetamide group | Simplified structure focusing on core activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
